[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine
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Overview
Description
[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine is an organic compound with a complex structure that includes an amino group, a phenyl group, and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursor, such as (S)-phenylalanine.
Amidation: The amino group of the precursor is protected, and the carboxyl group is converted into an amide.
Reduction: The amide is then reduced to form the corresponding amine.
Dimethylation: Finally, the amine is reacted with formaldehyde and a reducing agent like sodium cyanoborohydride to introduce the dimethylamine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the reactions under controlled conditions.
Catalysts: To increase the efficiency and yield of the reactions.
Purification steps: Such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield nitroso or nitro derivatives.
Reduction: Can produce secondary or tertiary amines.
Substitution: Leads to a variety of substituted amines or phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and fine chemicals.
Biology
In biological research, this compound is studied for its potential effects on biological systems. It may be used in the development of new drugs or as a tool to study biochemical pathways.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating certain diseases or conditions due to its unique pharmacological properties.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals, including dyes, agrochemicals, and polymers. Its unique structure makes it valuable for creating materials with specific properties.
Mechanism of Action
The mechanism by which [(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: A simpler compound with a similar phenyl and amine structure.
Amphetamine: Shares the phenyl and amine groups but has different substituents.
Methamphetamine: Similar in structure but with a methyl group attached to the nitrogen.
Uniqueness
[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine is unique due to its specific stereochemistry and the presence of both a phenyl group and a dimethylamine group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
105469-04-3 |
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Molecular Formula |
C11H18N2 |
Molecular Weight |
178.3 |
Purity |
95 |
Origin of Product |
United States |
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